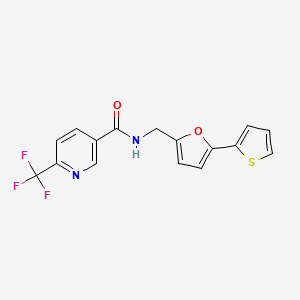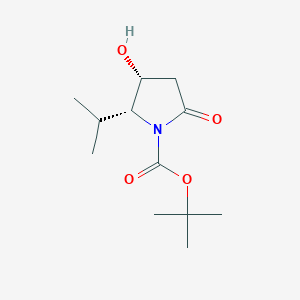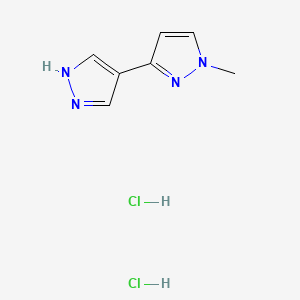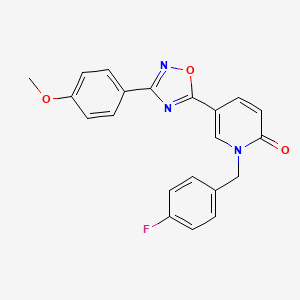![molecular formula C15H11FN2O B2698046 3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 67502-94-7](/img/structure/B2698046.png)
3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one” is a chemical compound . It is also known as “(E)-2-(((4-Fluorophenyl)imino)methyl)phenol” and has the molecular formula C13H10FNO .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation reaction of an aldehyde and a primary amine . For instance, the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline .Molecular Structure Analysis
The molecular structure of this compound includes a fluorobenzene ring attached to an imino group . The molecular weight of this compound is 215.22 .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can form complexes with transition metals like Mn (II), Co (II), Ni (II), Cu (II), and Zn (II), resulting in compounds with the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand .Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 215.22 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Fluorescent Sensor Development
One study highlights the development of a fluorogenic chemosensor that efficiently detects Zn2+ and Al3+ ions, showcasing the potential use of similar compounds in sensor technology. The sensor leverages processes like excited-state intramolecular proton transfer (ESIPT) and chelation-enhanced fluorescence (CHEF) for fluorescence emission enhancement upon metal ion detection (Patra et al., 2018).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. A study discusses the design and synthesis of 1,2,3-triazole derivatives, including compounds structurally related to "3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one," showing potent antimicrobial activities against specific pathogens (Zhao et al., 2012).
Synthesis of Novel Chemical Entities
The synthesis of novel chemical entities for various applications, including potential pharmacological targets, is another significant area of application. A study focused on the synthesis of crystalline fluoro-functionalized imines showcases the importance of such compounds in developing new materials with unique properties, such as non-linear optical (NLO) applications (Ashfaq et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-fluorophenyl)imino-1-methylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-18-13-5-3-2-4-12(13)14(15(18)19)17-11-8-6-10(16)7-9-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACZDSOABGNDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)F)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B2697968.png)
![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one](/img/structure/B2697970.png)
![6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2697973.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2697974.png)
![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2697977.png)


![(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2697981.png)
![(2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid](/img/structure/B2697983.png)


